1-(4-Nitrophenyl)guanidine nitrate

Description

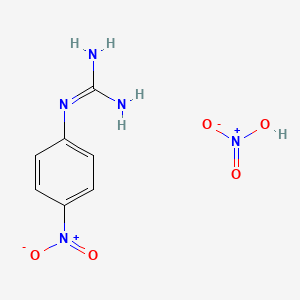

Structure

3D Structure of Parent

Properties

IUPAC Name |

nitric acid;2-(4-nitrophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOYYGKJQOLCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Nitrophenyl)guanidine nitrate chemical structure and formula

An In-Depth Technical Guide to 1-(4-Nitrophenyl)guanidine Nitrate: Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

1-(4-Nitrophenyl)guanidine nitrate is a chemical compound of significant interest to researchers and drug development professionals. It incorporates two key structural motifs: the highly basic and versatile guanidinium group, and the synthetically useful nitrophenyl moiety. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a reasoned synthesis protocol, and its primary applications, grounding all technical claims in authoritative sources.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

The compound is systematically known as N-(4-Nitrophenyl)guanidine nitrate. It is identified in chemical databases by the following:

-

Synonyms : Guanidine, (4-nitrophenyl)-, mononitrate; 4-Nitrophenylguanidine nitrate[1]

Molecular Structure and Formula

1-(4-Nitrophenyl)guanidine nitrate is an organic salt with a molecular weight of 243.18 g/mol .[1][2] It consists of a 1-(4-nitrophenyl)guanidinium cation and a nitrate (NO₃⁻) anion. The positive charge on the guanidinium cation is delocalized across the central carbon and three nitrogen atoms through resonance, a key feature contributing to its stability and chemical properties.

A simplified representation of the compound's ionic nature.

Physicochemical and Computational Properties

The properties of this compound make it suitable for use in organic synthesis. It is typically supplied as a solid and requires specific storage conditions to maintain its integrity.

| Property | Value | Source(s) |

| Molecular Weight | 243.18 g/mol | [1][2] |

| Appearance | Off-white to white solid | [3] (inferred) |

| Storage | Sealed in a dry place, room temperature or 4°C. | [1][2] |

| Topological Polar Surface Area (TPSA) | 168.41 Ų | [1] |

| LogP | 0.55247 | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Mechanistic Insights

Rationale for Synthetic Strategy

The synthesis of N-aryl guanidines is a well-established transformation in organic chemistry. The most direct approach involves the reaction of an aniline derivative with a guanidinylating agent. For 1-(4-Nitrophenyl)guanidine nitrate, the logical precursors are 4-nitroaniline and a source for the guanidine functional group, such as cyanamide. The reaction is typically acid-catalyzed, promoting the nucleophilic attack of the aniline nitrogen onto the carbon of the cyanamide. The use of nitric acid in the reaction medium or during workup directly affords the desired nitrate salt. A patented procedure for a closely related analog, 2-methyl-5-nitrophenyl guanidine nitrate, involves the reaction of the corresponding aniline with a cyanamide solution and nitric acid, demonstrating the industrial feasibility of this pathway.[4]

Experimental Protocol (Representative)

This protocol is a representative method based on established chemical principles and related procedures.[4] It should be performed by trained professionals with appropriate safety precautions.

-

Reaction Setup : In a three-necked flask equipped with a reflux condenser and a thermometer, add 4-nitroaniline (1.0 eq), 50% aqueous cyanamide solution (2.5 eq), and water.

-

Acidification : Heat the mixture to 60-65 °C. Slowly add concentrated hydrochloric or nitric acid (1.5-2.0 eq) dropwise, maintaining the temperature. The acid catalyzes the addition of the aniline to the cyanamide.

-

Reaction : After the addition is complete, maintain the reaction at reflux for 4-6 hours, monitoring the consumption of 4-nitroaniline by TLC or LC-MS.

-

Workup and Salt Formation : Cool the reaction mixture to room temperature. If hydrochloric acid was used, carefully add a solution of sodium nitrate to perform a salt exchange. Adjust the pH to approximately 8 with an aqueous sodium hydroxide solution to precipitate the free base if isolation is desired, or crystallize the nitrate salt directly by controlling the pH and concentration.

-

Isolation and Purification : Filter the resulting solid precipitate. Wash the filter cake with cold water to remove inorganic salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(4-Nitrophenyl)guanidine nitrate.

A conceptual workflow for the synthesis process.

Applications in Research and Drug Development

Core Utility as a Synthetic Intermediate

The primary value of 1-(4-Nitrophenyl)guanidine nitrate lies in its role as a versatile intermediate for constructing more complex molecules. A compelling example is the use of the closely related compound, 1-(2-methyl-5-nitrophenyl)guanidine nitrate, as a key intermediate in the synthesis of Imatinib .[5] Imatinib is a highly successful tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers. In such syntheses, the guanidine moiety is reacted with another fragment, often a pyrimidine derivative, to form the core structure of the final API.

The Pharmacological Significance of the Guanidinium and Nitrophenyl Groups

-

Guanidinium Moiety : The guanidinium group is a privileged structure in medicinal chemistry. Its ability to form strong, bidentate hydrogen bonds and engage in charge-pairing interactions allows it to bind effectively to biological targets like carboxylate groups in proteins.[6][7] Numerous approved drugs across various therapeutic areas, including antivirals, antihypertensives, and antibiotics, contain this functional group.[6]

-

Nitrophenyl Moiety : The nitrophenyl group serves two main purposes. Firstly, the nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule. Secondly, and more importantly in multi-step synthesis, the nitro group can be readily reduced to an aniline. This newly formed amino group provides a chemical handle for subsequent reactions, allowing for the extension and diversification of the molecular scaffold.

Conceptual diagram showing the compound's role in a synthetic route to an API.

Safety and Handling

-

Irritation : A structurally similar compound, 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate, is classified as causing skin irritation (H315) and serious eye irritation (H319).[8]

-

Oxidizing Properties : The parent salt, guanidine nitrate, is an oxidizer and can be a fire and explosion hazard, especially when heated or mixed with combustible materials.[9]

-

Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[8] The material should be handled in a well-ventilated area, and dust formation should be minimized. Store in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[8]

Conclusion

1-(4-Nitrophenyl)guanidine nitrate is a valuable chemical reagent for professionals in drug discovery and organic synthesis. Its structure provides a stable platform combining the versatile guanidine group with a modifiable nitrophenyl ring. Its principal application is as a key intermediate in the construction of complex heterocyclic systems, exemplified by the synthesis of important pharmaceuticals like Imatinib. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

N-(4-NITROPHENYL)GUANIDINE. gsrs. [Link]

-

Nitroguanidine. Organic Syntheses Procedure. [Link]

-

Guanidine nitrate. Wikipedia. [Link]

-

Preparation of 1-nitroguanidine. PrepChem.com. [Link]

-

(2-Methyl-5-nitrophenyl)guanidine nitrate. ChemBK. [Link]

-

(2-Methyl-5-nitrophenyl)guanidine nitrate. CAS Common Chemistry. [Link]

-

GUANIDINE NITRATE. Ataman Kimya. [Link]

-

Guanidine nitrate. Organic Syntheses Procedure. [Link]

-

Nitroguanidine. Wikipedia. [Link]

-

Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

-

Guanidine Nitrate. PubChem. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

- Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).

-

1-(4-NITROPHENYL)GUANIDINE HYDROCHLORIDE. gsrs. [Link]

-

Nitroguanidine. DrugFuture. [Link]

-

Guanidine nitrate – Knowledge and References. Taylor & Francis. [Link]

-

NITROGUANIDINES. dtic.mil. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 142992-72-1|1-(4-Nitrophenyl)guanidine nitrate|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 5. 152460-08-7 | 1-(2-methyl-5-nitrophenyl)-guanidine nitrate [jayfinechem.com]

- 6. jocpr.com [jocpr.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Guanidine Nitrate | CH5N3.HNO3 | CID 10481 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-(4-Nitrophenyl)guanidine Nitrate (CAS Number 142992-72-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of N-(4-Nitrophenyl)guanidine nitrate, a key chemical intermediate in pharmaceutical synthesis. Drawing upon available technical data, this document elucidates its chemical identity, properties, and significant applications, with a particular focus on its role in the development of the landmark anti-cancer drug, imatinib. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information and provides context through data from closely related compounds to offer valuable insights for research and development professionals.

Chemical Identity and Structure

N-(4-Nitrophenyl)guanidine nitrate is unequivocally identified by the CAS number 142992-72-1. It is crucial to distinguish it from similar compounds, as initial database searches can sometimes present ambiguities.

Molecular Formula: C₇H₉N₅O₅[1]

Molecular Weight: 243.18 g/mol [1]

Synonyms: Guanidine, (4-nitrophenyl)-, mononitrate[1]

The structure consists of a guanidinium cation, where one of the amino groups is substituted with a 4-nitrophenyl group, and a nitrate anion. The presence of the nitro group and the guanidinium moiety are central to its reactivity and utility in synthesis.

Physicochemical Properties: A Blend of Computed and Analog-Derived Data

Table 1: Computed Physicochemical Properties of N-(4-Nitrophenyl)guanidine Nitrate

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 168.41 Ų | [1] |

| logP | 0.55247 | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 2 | [1] |

These computed values suggest that N-(4-Nitrophenyl)guanidine nitrate is a polar molecule with limited lipid solubility.

Table 2: Experimental Properties of Related Compounds

To provide a practical reference, the experimental properties of the parent compound, Guanidine Nitrate, and a closely related intermediate, (2-Methyl-5-nitrophenyl)guanidine nitrate, are presented below. These values should be considered as approximations for N-(4-Nitrophenyl)guanidine nitrate and require experimental verification for the specific compound.

| Property | Guanidine Nitrate (CAS 506-93-4) | (2-Methyl-5-nitrophenyl)guanidine nitrate (CAS 152460-08-7) |

| Appearance | White crystalline solid | Off-White Solid |

| Melting Point | 213–215 °C (decomposes) | 216-218 °C[2] |

| Solubility | Soluble in water | Soluble in Water |

The Cornerstone of Imatinib Synthesis: A Mechanistic Perspective

The primary and most significant application of N-(4-Nitrophenyl)guanidine nitrate is its role as a crucial building block in the synthesis of Imatinib (marketed as Gleevec®), a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.[3][4][5][6] The guanidine moiety of the molecule is a precursor to the pyrimidine ring, a core structural feature of imatinib.

The synthesis of imatinib is a multi-step process, and several routes have been developed. A common pathway involves the condensation of an enaminone with a guanidine derivative to form the central pyrimidine ring.

Visualizing the Pathway: Synthesis of a Key Imatinib Intermediate

The following diagram illustrates a generalized workflow for the formation of the N-aryl pyrimidine intermediate from a guanidine nitrate derivative.

Caption: Formation of the core pyrimidine ring of Imatinib.

Experimental Protocol: Synthesis of the Pyrimidine Intermediate

The following is a representative, step-by-step methodology for the synthesis of the key pyrimidine intermediate, adapted from literature procedures for Imatinib synthesis.[5][6]

Objective: To synthesize N-(4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine through the cyclocondensation of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and N-(4-nitrophenyl)guanidine nitrate.

Materials:

-

3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

-

N-(4-Nitrophenyl)guanidine nitrate (CAS 142992-72-1)

-

Potassium Hydroxide (KOH) or other suitable base

-

Ethanol (or other suitable solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in ethanol.

-

Addition of Reactants: To the stirred solution, add N-(4-nitrophenyl)guanidine nitrate followed by the addition of a base such as potassium hydroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography to yield the desired N-(4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve the reactants and facilitate the reaction.

-

Base: The base is crucial for deprotonating the guanidine and facilitating the nucleophilic attack on the enaminone, leading to cyclization.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time.

Spectral and Analytical Characterization: An Inferential Approach

While specific experimental spectra for N-(4-Nitrophenyl)guanidine nitrate are not available, data from the free base, N-4-nitrophenylguanidine, and related structures can provide an expected profile for quality control and characterization.

Table 3: Expected Spectral Characteristics

| Technique | Expected Features for N-(4-Nitrophenyl)guanidine nitrate |

| ¹H NMR | Aromatic protons of the nitrophenyl group (likely two doublets in the downfield region), and broad signals for the guanidinium protons. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons and the guanidinium carbon. |

| FT-IR | Characteristic peaks for N-H stretching (guanidinium), C=N stretching (guanidinium), aromatic C-H and C=C stretching, and strong asymmetric and symmetric stretching of the nitro group (NO₂) and the nitrate anion (NO₃⁻). |

| Mass Spec (ESI+) | A prominent peak corresponding to the [M-NO₃]⁺ ion (the N-(4-nitrophenyl)guanidinium cation) at m/z around 181.07. |

Note: The PubChem entry for N-4-nitrophenylguanidine (the free base) lists a GC-MS with major peaks at m/z 180, 138, and 114, corresponding to the molecular ion and fragmentation patterns.[7]

Safety, Handling, and Storage

Based on the Safety Data Sheets (SDS) for related guanidine nitrate compounds, N-(4-Nitrophenyl)guanidine nitrate should be handled with care, adhering to standard laboratory safety protocols.

-

Hazard Statements: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[8] As a nitrate salt, it may intensify fire and act as an oxidizer.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[1] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

N-(4-Nitrophenyl)guanidine nitrate stands as a testament to the critical role of well-designed chemical intermediates in the synthesis of life-saving therapeutics. Its importance in the production of imatinib underscores the need for a thorough understanding of its chemical properties and reactivity. While this guide provides a comprehensive overview based on available data, it also highlights the necessity for further experimental characterization of this compound to support ongoing and future drug development endeavors. The protocols and data presented herein offer a solid foundation for researchers and scientists working with this and related molecules.

References

-

PubChem. N-4-Nitrophenylguanidine. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. GUANIDINE NITRATE. [Link]

-

Organic Syntheses. Nitroguanidine. [Link]

-

Wikipedia. Nitroguanidine. [Link]

-

CORE. BURNING RATE CHARACTERIZATION OF GUANIDINE NITRATE AND BASIC COPPER NITRATE PROPELLANTS WITH NANO- AND MICRON-SIZED METAL OXIDE. [Link]

- McKay, A. F. NITROGUANIDINES. Defence Research Establishment Valcartier.

-

CAS Common Chemistry. (2-Methyl-5-nitrophenyl)guanidine nitrate. [Link]

-

The Chemical Reaction Database. Novel Imatinib base synthesis. [Link]

-

IJNRD. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]

-

Kinigopoulou, M., et al. An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 2016, 6, 61458-61467. [Link]

- Google Patents.

-

New Drug Approvals. IMATINIB. [Link]

-

PCOVERY. Guanidine, N-(4-nitrophenyl)-, nitrate (1:1). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 4. ijnrd.org [ijnrd.org]

- 5. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 7. N-4-Nitrophenylguanidine | C7H8N4O2 | CID 80002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Blueprint of N-(4-Nitrophenyl)guanidine Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic characteristics of N-(4-Nitrophenyl)guanidine nitrate. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic methods is paramount for its application and development. This document moves beyond a simple listing of data, offering insights into the rationale behind spectral features and the experimental methodologies used to obtain them.

Introduction: The Structural Significance of N-(4-Nitrophenyl)guanidine Nitrate

N-(4-Nitrophenyl)guanidine nitrate, with the chemical formula C₇H₉N₅O₅ and a molecular weight of 243.18, is a salt composed of the protonated N-(4-nitrophenyl)guanidine cation and a nitrate anion[1]. The molecule integrates three key functional groups: a 4-nitrophenyl group, a guanidinium core, and a nitrate counter-ion. Each of these components imparts distinct electronic and structural features, which are discernible through various spectroscopic techniques. Understanding these spectroscopic signatures is crucial for confirming the compound's identity, assessing its purity, and predicting its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(4-Nitrophenyl)guanidine nitrate, both ¹H and ¹³C NMR are essential for confirming the structure of the organic cation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of the N-(4-nitrophenyl)guanidinium cation is expected to be characterized by signals from the aromatic protons and the protons attached to the guanidinium nitrogens. The acidic protons of the guanidinium group may exhibit exchange with residual water in the NMR solvent, potentially leading to broad signals.

Table 1: Predicted ¹H NMR Data for N-(4-Nitrophenyl)guanidinium ion

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Doublet | 2H | Ar-H (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group deshields the ortho protons, shifting them downfield. |

| ~7.4 | Doublet | 2H | Ar-H (meta to NO₂) | These protons are less affected by the nitro group and resonate at a higher field compared to the ortho protons. |

| ~7.0 - 7.5 | Broad Singlet | 5H | -NH₂ and =NH₂⁺ | Protons on the nitrogen atoms of the guanidinium group are expected to be broad due to quadrupole effects and exchange. Their chemical shift can be highly dependent on the solvent and concentration. |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of N-(4-Nitrophenyl)guanidine nitrate would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of acidic protons, allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS)[2].

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectroscopic analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for N-(4-Nitrophenyl)guanidinium ion

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C=N (Guanidinium) | The sp² hybridized carbon of the guanidinium group is expected to be significantly downfield. |

| ~145 | Ar-C (para to NH) | The carbon atom directly attached to the nitro group will be strongly deshielded. |

| ~142 | Ar-C (ipso to NH) | The carbon atom attached to the guanidinium group. |

| ~125 | Ar-C (ortho to NO₂) | Aromatic carbons ortho to the nitro group. |

| ~118 | Ar-C (meta to NO₂) | Aromatic carbons meta to the nitro group. |

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is generally necessary compared to ¹H NMR.

-

Referencing: The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm)[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for N-(4-Nitrophenyl)guanidine Nitrate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3100 | Strong, Broad | N-H stretching | The N-H bonds of the guanidinium group will give rise to broad absorptions due to hydrogen bonding. |

| ~1650 | Strong | C=N stretching | The carbon-nitrogen double bond of the guanidinium core. |

| 1520 & 1340 | Strong | Asymmetric & Symmetric NO₂ stretching | These are characteristic strong absorptions for aromatic nitro compounds. |

| ~1380 | Strong | NO₃⁻ stretching | The nitrate anion exhibits a strong, characteristic absorption in this region. |

| ~1100 | Medium | C-N stretching | Stretching vibrations of the bond between the aromatic ring and the guanidinium group. |

| ~850 | Strong | C-H out-of-plane bending | Characteristic of a 1,4-disubstituted benzene ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first, followed by the spectrum of the sample. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow for FTIR Analysis

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound. For an ionic compound like N-(4-Nitrophenyl)guanidine nitrate, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for N-(4-Nitrophenyl)guanidine Nitrate

| m/z | Ion | Rationale |

| 181.07 | [C₇H₉N₄O₂]⁺ | The molecular ion of the N-(4-nitrophenyl)guanidinium cation. This would be observed in positive ion mode. |

| 135.05 | [C₇H₇N₂O₂]⁺ | A potential fragment resulting from the loss of ammonia (NH₃) from the guanidinium group. |

| 62.00 | [NO₃]⁻ | The nitrate anion, which would be observed in negative ion mode. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization in positive mode.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is used. This can be coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, to obtain accurate mass measurements.

-

Data Acquisition: The sample solution is infused into the ESI source. Spectra are acquired in both positive and negative ion modes to observe the cation and anion, respectively.

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the characterization of N-(4-Nitrophenyl)guanidine nitrate. The combination of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon-hydrogen framework, the IR spectrum will identify the key functional groups, and the mass spectrum will verify the molecular weight of the constituent ions. This comprehensive spectroscopic analysis is an indispensable tool for any researcher or professional working with this compound, ensuring its identity and purity in drug development and other scientific applications.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 1-(4-Nitrophenyl)guanidine Nitrate in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 1-(4-Nitrophenyl)guanidine nitrate in various organic solvents. In the absence of extensive published data for this specific compound, this document serves as a detailed methodological resource, empowering researchers to generate reliable and reproducible solubility data. Understanding the solubility of this compound is critical for its application in areas such as medicinal chemistry, materials science, and chemical synthesis, where it may serve as a key intermediate or a compound of interest.

Introduction to 1-(4-Nitrophenyl)guanidine Nitrate

1-(4-Nitrophenyl)guanidine nitrate is a guanidine derivative containing a nitrophenyl group. The guanidine group, with its high basicity, and the polar nitro group suggest a complex solubility behavior that is highly dependent on the nature of the solvent. The nitrate salt form further influences its solubility, generally favoring polar solvents. While specific data is scarce, related compounds like nitroguanidine exhibit low solubility in many organic solvents but have some solubility in polar aprotic solvents.[1] A thorough experimental determination of its solubility profile is therefore essential for any practical application.

Molecular Structure:

-

IUPAC Name: 1-(4-Nitrophenyl)guanidine nitrate

-

Molecular Formula: C₇H₉N₅O₅

-

Molecular Weight: 243.18 g/mol [2]

The presence of both hydrogen bond donors (the guanidine protons) and acceptors (the nitro group and nitrate anion), along with an aromatic ring, allows for a range of solute-solvent interactions, from hydrogen bonding to van der Waals forces.

The Foundational Importance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences a wide range of processes in research and development. In drug discovery, for instance, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[3] For chemical synthesis, understanding solubility is crucial for reaction setup, purification, and crystallization processes.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[4] This method is based on achieving a saturated solution of the compound in a specific solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Detailed Experimental Protocol

Materials and Equipment:

-

1-(4-Nitrophenyl)guanidine nitrate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure:

-

Preparation: Add an excess amount of 1-(4-Nitrophenyl)guanidine nitrate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of 1-(4-Nitrophenyl)guanidine nitrate in the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[5][6]

Visualizing the Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification

A reliable and validated analytical method is paramount for the accurate determination of the solute concentration.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is a straightforward and cost-effective method for quantifying compounds that possess a chromophore. The nitrophenyl group in 1-(4-Nitrophenyl)guanidine nitrate makes it a suitable candidate for this technique.

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of 1-(4-Nitrophenyl)guanidine nitrate in the solvent of interest across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare Standards: Create a series of standard solutions of known concentrations of the compound in the same solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The resulting graph should be linear (Beer-Lambert Law).

-

Measure Sample Absorbance: Measure the absorbance of the diluted supernatant from the solubility experiment.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and sensitivity, which is particularly useful if the compound has low solubility or if there are impurities present.

General HPLC Method Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions will need to be optimized.

-

Detection: UV detection at the λmax of the compound.

-

Quantification: Similar to UV-Vis, a calibration curve is generated by injecting standard solutions of known concentrations and plotting peak area versus concentration.

Thermodynamic Modeling of Solubility Data

By determining the solubility of 1-(4-Nitrophenyl)guanidine nitrate at different temperatures, valuable thermodynamic parameters of the dissolution process can be calculated. This provides deeper insight into the driving forces behind the dissolution.

The van 't Hoff Equation

The van 't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature.[7] From this, the enthalpy (ΔH°) and entropy (ΔS°) of dissolution can be determined.

The integrated form of the van 't Hoff equation is:

ln(S) = - (ΔH°/R) * (1/T) + (ΔS°/R)

where:

-

S is the mole fraction solubility

-

ΔH° is the standard enthalpy of dissolution

-

ΔS° is the standard entropy of dissolution

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

By plotting ln(S) versus 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH°/R, and the intercept is equal to ΔS°/R.

-

A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature.

-

A negative ΔH° indicates an exothermic process, where solubility decreases with increasing temperature.[1]

The Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.

ln(S) = A + (B/T) + C * ln(T)

where:

-

S is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the experimental data.

The Apelblat model often provides a more accurate fit to experimental solubility data over a wider range of temperatures compared to the van 't Hoff equation.

Logical Relationship in Thermodynamic Analysis

Caption: Logical workflow for the thermodynamic analysis of solubility data.

Data Presentation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for 1-(4-Nitrophenyl)guanidine Nitrate

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 25 | Experimental Value | Calculated Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Calculated Value |

| Methanol | 37 | Experimental Value | Calculated Value | Calculated Value |

| ... | ... | ... | ... | ... |

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility profile of 1-(4-Nitrophenyl)guanidine nitrate in organic solvents. By following the detailed protocols for the shake-flask method, employing validated analytical techniques, and applying thermodynamic models, researchers can generate the critical data needed to advance their work. The principles and methodologies outlined herein are fundamental to good scientific practice and will ensure the generation of high-quality, reliable solubility data.

References

Sources

A Technical Guide to the Thermal Stability and Decomposition of 1-(4-Nitrophenyl)guanidine Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 1-(4-Nitrophenyl)guanidine nitrate, an energetic material with potential applications in various fields. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies for the thermal analysis of such energetic compounds. It is designed to offer a robust framework for researchers and professionals engaged in the study and handling of this and structurally related materials. The guide details experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, explaining the rationale behind experimental choices. It further delves into the kinetic analysis of decomposition, proposing potential decomposition pathways based on analogous compounds. All quantitative data is presented in structured tables, and complex workflows are visualized using diagrams to ensure clarity and ease of understanding. This document is grounded in authoritative references to ensure scientific integrity.

Introduction

1-(4-Nitrophenyl)guanidine nitrate is a guanidine derivative containing a nitroaromatic moiety. The presence of both the guanidinium group, known for its high nitrogen content and gas-generating potential, and the nitro group, a classic explosophore, suggests that this compound is an energetic material. A thorough understanding of its thermal stability and decomposition behavior is paramount for safe handling, storage, and application.[1] The thermal decomposition of such materials can be rapid and highly exothermic, posing significant safety risks if not properly characterized.[2]

Physicochemical Properties and Synthesis Considerations

The thermal behavior of 1-(4-Nitrophenyl)guanidine nitrate is intrinsically linked to its molecular structure and the purity of the synthesized material.

Molecular Structure

The molecule incorporates the following key functional groups that influence its thermal stability:

-

Guanidinium Cation: A resonance-stabilized, high-nitrogen group that contributes to the overall energy content and gas production upon decomposition.

-

Nitrate Anion: A strong oxidizing agent that can readily participate in exothermic decomposition reactions.

-

Nitrophenyl Group: The nitro group attached to the phenyl ring is a well-known explosophore that significantly impacts the sensitivity and decomposition characteristics of the molecule. The C-NO2 bond is often the initial site of cleavage in the thermal decomposition of nitroaromatic compounds.[2]

Synthesis Pathway

A plausible synthesis route for 1-(4-Nitrophenyl)guanidine nitrate involves the reaction of 4-nitroaniline with a guanylating agent, followed by salt formation with nitric acid.

Caption: Plausible synthesis workflow for 1-(4-Nitrophenyl)guanidine nitrate.

It is crucial to consider that impurities from the synthesis, such as unreacted starting materials or by-products, can significantly affect the measured thermal stability. Therefore, thorough purification and characterization (e.g., via NMR, FT-IR, and elemental analysis) are essential prerequisites for any thermal analysis study.

Methodologies for Thermal Analysis

A multi-technique approach is necessary for a comprehensive understanding of the thermal behavior of energetic materials.[6]

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal transitions of a material, such as melting and decomposition, and the associated enthalpy changes.[3][6][7]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-2 mg of the sample into a hermetically sealed aluminum pan. A small sample size is crucial to minimize the risk of a violent explosion and to reduce thermal gradients within the sample.[7]

-

Instrumentation: Utilize a calibrated DSC instrument.

-

Heating Program: Heat the sample from ambient temperature to approximately 350 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Running experiments at multiple heating rates is essential for kinetic analysis.[5][8]

-

Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.

-

Data Analysis: Determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHd) from the resulting DSC curve.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the mass of gaseous products evolved.[9][10]

Experimental Protocol:

-

Sample Preparation: Place 2-5 mg of the sample in an open ceramic or aluminum pan.

-

Instrumentation: Use a calibrated TGA instrument.

-

Heating Program: Heat the sample from ambient temperature to a final temperature where no further mass loss is observed, at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal decomposition.

-

Data Analysis: Determine the onset temperature of mass loss and the percentage of mass loss at different decomposition stages from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Bomb Calorimetry

Bomb calorimetry is used to determine the heat of combustion of a substance, which is essential for calculating its heat of formation, a critical parameter for energetic materials.[11][12][13][14]

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample (typically < 1 g) is placed in a crucible within a high-pressure stainless steel vessel (the "bomb").

-

Pressurization: The bomb is filled with high-pressure oxygen.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The heat released by the combustion of the sample raises the temperature of the water, which is measured precisely.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

Predicted Thermal Behavior and Data Interpretation

Based on the analysis of structurally related compounds, the following thermal behavior is predicted for 1-(4-Nitrophenyl)guanidine nitrate.

| Parameter | Predicted Value/Range | Rationale/Comparison |

| Decomposition Onset (DSC) | 180 - 220 °C | Nitroguanidine decomposes around 232 °C. The presence of the nitrophenyl group may slightly lower the decomposition temperature. Some energetic derivatives of nitroguanidine show decomposition onsets above 180 °C.[3][11] |

| Peak Exotherm (DSC) | 200 - 250 °C | Similar to the decomposition onset, the peak exotherm is expected to be in this range, characteristic of many energetic materials. |

| Enthalpy of Decomposition (ΔHd) | > 1000 J/g | Guanidine nitrate and nitroguanidine derivatives exhibit high enthalpies of decomposition, indicating a significant release of energy. |

| Mass Loss (TGA) | Significant, single-stage | A rapid and nearly complete mass loss is expected, characteristic of energetic materials that decompose to gaseous products. |

Interpretation of Results:

-

A sharp, intense exothermic peak in the DSC curve is indicative of a rapid release of energy, a key characteristic of energetic materials.

-

The onset temperature of decomposition is a critical parameter for determining the thermal stability and safe handling temperature of the material.

-

A significant mass loss in the TGA corresponding to the DSC exotherm confirms that the thermal event is a decomposition reaction producing volatile products.

Kinetic Analysis of Thermal Decomposition

The study of decomposition kinetics provides valuable information about the reaction mechanism and allows for the prediction of the material's stability over time.[4][8][15] The activation energy (Ea) and the pre-exponential factor (A) of the decomposition reaction can be determined from DSC data obtained at multiple heating rates using methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) analysis.

Caption: Workflow for the kinetic analysis of thermal decomposition.

A higher activation energy generally indicates greater thermal stability.

Proposed Decomposition Mechanism

The decomposition of 1-(4-Nitrophenyl)guanidine nitrate is likely a complex process involving multiple steps. Based on the decomposition pathways of related compounds, the following mechanisms are plausible:[4]

-

Initial C-NO2 Bond Homolysis: The cleavage of the bond between the phenyl ring and the nitro group is a common initial step in the decomposition of nitroaromatic compounds.

-

Proton Transfer and Salt Dissociation: The guanidinium nitrate salt may dissociate into guanidine and nitric acid at elevated temperatures. The nitric acid can then act as a potent oxidizing agent.[4]

-

Intramolecular Rearrangement and Ring Opening: Complex rearrangements within the guanidinium moiety can lead to the formation of various gaseous products such as N2, H2O, CO2, and N2O.[3][7]

Safety Considerations

1-(4-Nitrophenyl)guanidine nitrate should be treated as a potentially explosive and hazardous material. The following safety precautions are mandatory:

-

Handling: Always handle with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves. Work in a well-ventilated fume hood. Avoid friction, shock, and electrostatic discharge.

-

Storage: Store in small quantities in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive framework for the investigation of the thermal stability and decomposition of 1-(4-Nitrophenyl)guanidine nitrate. By employing the detailed methodologies of DSC, TGA, and bomb calorimetry, researchers can obtain critical data on the material's decomposition temperature, energy release, and decomposition kinetics. While this guide offers predictive insights based on analogous compounds, it underscores the necessity of experimental verification for this specific molecule. The safety protocols outlined are essential for the responsible handling of this and other energetic materials. The application of the principles and procedures detailed herein will enable a thorough and safe characterization of 1-(4-Nitrophenyl)guanidine nitrate, facilitating its potential use in various scientific and industrial applications.

References

-

Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. (n.d.). Retrieved January 16, 2026, from [Link]

-

guanidine nitrate. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

-

Damse, R. S. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials, 172(2-3), 1383–1387. [Link]

-

Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. (2009). Decomposition of Urea and Guanidine Nitrate. Journal of Energetic Materials, 27(1), 17–39. [Link]

-

Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. (2009). Decompositions of urea and guanidine nitrates. University of Rhode Island DigitalCommons@URI. [Link]

-

Thermal decomposition characteristics and thermokinetics of guanidine nitrate. (2021). Journal of Beijing University of Chemical Technology (Natural Science Edition). Retrieved January 16, 2026, from [Link]

-

Research On Thermal Stability Of Typical Guanidine Compounds. (2018). Globe Thesis. Retrieved January 16, 2026, from [Link]

-

Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate). (1988). Defense Technical Information Center. Retrieved January 16, 2026, from [Link]

-

Guanidine nitrate. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

- Continuous synthesis process of guanidine nitrate. (2013). Google Patents.

-

Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. (n.d.). OUCI. Retrieved January 16, 2026, from [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 16, 2026, from [Link]

-

Thermal profile of 4,4′-dinitrocarbanilide determined by thermogravimetry–differential scanning calorimetry–mass spectrometry (TG–DSC–MS) and pyrolysis–gas chromatography–mass spectrometry (Py–GC–MS). (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Kinetic analysis of thermogravimetric data. (n.d.). The Journal of Physical Chemistry. Retrieved January 16, 2026, from [Link]

-

Kinetic Analysis of Thermal Decomposition of Polymer Using a Dynamic Model. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

-

New Energetic Derivatives of 1-Amino-3-Nitroguanidine. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). Defense Technical Information Center. Retrieved January 16, 2026, from [Link]

-

Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Energetic Derivatives of Nitroguanidine – Synthesis and Properties. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. (2023). Scilit. Retrieved January 16, 2026, from [Link]

-

Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. (2018). Journal of the Japan Explosives Society. Retrieved January 16, 2026, from [Link]

-

Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved January 16, 2026, from [Link]

-

A fundamental study on the thermal decomposition and combustion behaviors of guanidine nitrate and basic copper nitrate mixture. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Decomposition of Urea and Guanidine Nitrate. (2009). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

Study on degradation of a mixture of guanidine nitrate and basic copper nitrate during water absorption. (2018). Journal of the Japan Explosives Society. Retrieved January 16, 2026, from [Link]

-

Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (1996). ACS Publications. Retrieved January 16, 2026, from [Link]

Sources

- 1. globethesis.com [globethesis.com]

- 2. mdpi.com [mdpi.com]

- 3. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. "Decompositions of urea and guanidine nitrates" by Jimmie C. Oxley, James L. Smith et al. [digitalcommons.uri.edu]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Thermal decomposition properties of guanidine nitrate and basic cupric nitrate [ouci.dntb.gov.ua]

- 12. N -Phenylguanidine nitrate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal decomposition characteristics and thermokinetics of guanidine nitrate [journal.buct.edu.cn]

- 15. jes.or.jp [jes.or.jp]

A Senior Application Scientist's In-depth Technical Guide to the Historical Synthesis of Substituted Guanidines

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Guanidinium Cation

The guanidinium group, a seemingly simple nitrogenous functional group, stands as a cornerstone in the architecture of biologically active molecules. Its remarkable basicity (pKa ≈ 13.5), which ensures it is protonated under physiological conditions, and its ability to form multiple hydrogen bonds, have made it a privileged scaffold in medicinal chemistry. From the essential amino acid arginine to a plethora of pharmaceuticals, the guanidinium moiety is pivotal for molecular recognition, binding to biological targets such as enzymes and receptors. This guide provides a comprehensive exploration of the historical and foundational methods developed to synthesize substituted guanidines, offering both the mechanistic underpinnings and practical, field-proven insights for the modern researcher.

I. The Genesis of Guanidine Synthesis: Classical Approaches

The early methods for constructing the guanidine framework laid the groundwork for all subsequent innovations. These classical routes, while sometimes reliant on harsh reagents, are still relevant and often serve as the basis for more modern adaptations.

A. The Rathke Synthesis: From Cyanamide and Ammonium Salts

One of the earliest methods for the preparation of guanidine itself was reported by Bernhard Rathke in 1874. This method involves the reaction of cyanamide with an ammonium salt, typically ammonium chloride, at elevated temperatures.

Causality Behind Experimental Choices: The core of the Rathke synthesis is the nucleophilic attack of ammonia (generated in situ from the ammonium salt) on the electrophilic carbon of cyanamide. The high temperature is necessary to overcome the activation energy for this addition reaction. The use of an ammonium salt provides both the ammonia nucleophile and an acidic medium to protonate the intermediate, facilitating the reaction.

Reaction Mechanism: The reaction proceeds through the initial protonation of cyanamide, which activates the nitrile carbon towards nucleophilic attack by ammonia. The resulting intermediate then tautomerizes to form the guanidinium salt.

Caption: HgCl₂-promoted guanidine synthesis from thiourea.

Experimental Protocol: Synthesis of a Protected Guanidine from a Di-Boc-Thiourea [1]1. Dissolve the N,N'-bis(Boc)-thiourea (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF). 2. Add triethylamine (Et₃N) (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath. 3. Add mercuric chloride (HgCl₂) (1.1 eq.) portion-wise to the cooled solution while stirring. 4. Allow the reaction to stir at 0 °C for 20 minutes, then warm to room temperature. 5. Monitor the reaction progress by thin-layer chromatography (TLC). 6. Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the precipitated mercury salts. 7. Wash the filtrate with water and then with brine. 8. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 9. Purify the crude product by flash column chromatography on silica gel.

C. The Carbodiimide Route: An Atom-Economical Approach

The addition of amines to carbodiimides is a direct and atom-economical method for the synthesis of trisubstituted guanidines. This method avoids the use of heavy metal reagents and the formation of stoichiometric byproducts.

Causality Behind Experimental Choices: Carbodiimides are highly reactive heterocumulenes with a central carbon atom that is very susceptible to nucleophilic attack. The addition of an amine N-H bond across one of the C=N double bonds directly forms the guanidine core. While the uncatalyzed reaction can be sluggish, particularly with less nucleophilic amines, the reaction can be significantly accelerated by catalysts. Lewis acids or metal complexes can activate the carbodiimide by coordinating to one of the nitrogen atoms, further increasing the electrophilicity of the carbon. [2][3] Reaction Mechanism (Uncatalyzed): The reaction proceeds by the direct nucleophilic attack of the amine on the central carbon of the carbodiimide, followed by a proton transfer to generate the final guanidine product.

Caption: Synthesis of guanidines from carbodiimides.

Experimental Protocol: Synthesis of a Trisubstituted Guanidine

-

In a round-bottom flask, dissolve the carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC, or N,N'-diisopropylcarbodiimide, DIC) (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add the amine (1.0-1.2 eq.) to the solution.

-

If required, add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a metal catalyst. [4]4. Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, if a urea byproduct from the carbodiimide has precipitated (in the case of DCC), filter it off.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude guanidine by column chromatography or crystallization.

II. Comparative Analysis of Classical Guanylating Agents

The choice of guanylating agent is a critical decision in the synthesis of substituted guanidines. The table below provides a comparative overview of some common classical reagents.

| Guanylating Agent | Typical Substrates | Advantages | Disadvantages | Yield Range (%) |

| Cyanamide/Dicyandiamide | Ammonia, primary amines | Inexpensive starting materials | Harsh reaction conditions (high temp.), limited to simple guanidines | 40-70 |

| N,N'-Protected Thioureas | Primary and secondary amines | Versatile, good for unreactive amines, protected products are easier to handle | Requires stoichiometric toxic metal salts (e.g., HgCl₂), multi-step preparation of the reagent | 70-95 |

| S-Methylisothioureas | Primary and secondary amines | Readily prepared, good reactivity | Can require activation (e.g., with metal salts) | 60-90 |

| Carbodiimides | Primary and secondary amines | Atom-economical, direct synthesis of trisubstituted guanidines | Can be sluggish without a catalyst, potential for side reactions | 60-95 |

| 1H-Pyrazole-1-carboxamidine | Primary and secondary amines | Avoids toxic metals, mild reaction conditions | Can have lower reactivity with hindered amines, multi-step reagent preparation | 50-85 |

III. Modern Evolutions: Catalysis and Solid-Phase Synthesis

Building on the classical foundations, modern synthetic chemistry has introduced more efficient, safer, and versatile methods for guanidine synthesis.

A. Transition Metal Catalysis

The development of transition metal-catalyzed guanylation reactions has been a significant advancement, offering milder reaction conditions and broader substrate scope. Various metals, including zinc, copper, and rare-earth metals, have been shown to effectively catalyze the addition of amines to carbodiimides and other guanylating agents. [3] Catalytic Cycle for Zn-Catalyzed Guanylation: A plausible mechanism involves the formation of a zinc-amido species, which then undergoes insertion of the carbodiimide into the Zn-N bond. Subsequent protonolysis by another molecule of the amine regenerates the catalyst and releases the guanidine product. [3]

Caption: Catalytic cycle for Zn-catalyzed guanylation.

B. Solid-Phase Synthesis

Solid-phase synthesis has revolutionized the preparation of guanidine-containing peptides and combinatorial libraries. By anchoring the substrate to a solid support, excess reagents and byproducts can be easily washed away, simplifying purification.

General Workflow for Solid-Phase Guanidine Synthesis: A common strategy involves attaching an amino acid to a resin (e.g., Rink amide resin), deprotecting the amine, and then performing the guanylation reaction on the solid support.

Caption: General workflow for solid-phase guanidine synthesis.

Experimental Protocol: On-Resin Guanidinylation using Fmoc-Chemistry [5][6][7][8]1. Swell the Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in DMF for 30 minutes. 2. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 15-30 minutes. 3. Wash the resin thoroughly with DMF to remove excess piperidine. 4. Prepare the guanylating cocktail: Dissolve a protected thiourea (e.g., N,N'-di-Boc-thiourea) and an activating agent (e.g., Mukaiyama's reagent or N,N'-diisopropylcarbodiimide) in an appropriate solvent like DMF. 5. Add the guanylating cocktail to the resin and agitate the mixture at room temperature for several hours or until the reaction is complete (as determined by a colorimetric test like the Kaiser test being negative). 6. Wash the resin extensively with DMF, DCM, and methanol to remove all soluble reagents and byproducts. 7. Cleave the guanidinylated peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. 8. Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize to obtain the desired guanidine-containing peptide.

IV. Conclusion: A Legacy of Innovation

The historical evolution of guanidine synthesis showcases a journey from brute-force methods to elegant and efficient catalytic and solid-phase strategies. Understanding these foundational techniques provides researchers with a powerful toolkit for the rational design and synthesis of novel guanidine-containing molecules. The principles established by early chemists continue to inform and inspire the development of even more sophisticated methods, ensuring that the synthesis of this vital functional group remains a dynamic and evolving field of chemical science.

References

-

Xu, L., Zhang, W., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(9), 1739-1750. [Link]

-

ResearchGate. (n.d.). A simple solid-phase synthesis of disubstituted guanidines using Rink amide resin as an amine component. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

-

Almeida, P., & P. F. R. Pereira. (2017). Synthesis of Guanidines and Some of Their Biological Applications. In Studies in Natural Products Chemistry (Vol. 54, pp. 231-279). Elsevier. [Link]

-

Wikipedia. (n.d.). Bamberger rearrangement. Wikipedia. [Link]

-

Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1834-1839. [Link]

-

Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds (Doctoral dissertation, University of Toronto). [Link]

-

Hermosilla, G., & Munoz, L. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13820. [Link]

- Google Patents. (n.d.). Process of making diphenylguanidine.

-

Keller, M., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55523. [Link]

-

Sureshbabu, A. F., & Ukai, T. (2013). An aniline dication-like transition state in the Bamberger rearrangement. Beilstein Journal of Organic Chemistry, 9, 119-125. [Link]

-

Bionda, N., & Cudic, P. (2013). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. In Methods in Molecular Biology (Vol. 1047, pp. 315-333). Springer. [Link]

-

Surendranath College. (n.d.). Bamberger Rearrangement. [Link]

-

DevTools daily. (n.d.). Free Graphviz / Dot online editor. [Link]

-

Scribd. (n.d.). Bamberger Rearrangement. [Link]

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Lee, S., et al. (2020). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 5(33), 20959-20966. [Link]

-

Gąsior, M., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7851. [Link]

-

ResearchGate. (n.d.). Bamberger reaction (rearrangement). [Link]

-

GitHub. (n.d.). abruzzi/graphviz-scripts. [Link]

-

da Silva, A. D., et al. (2001). Study of N-benzoyl-activation in the HgCl2-promoted guanylation reaction of thioureas. Synthesis and structural. Tetrahedron, 57(45), 9235-9241. [Link]

-

Hermosilla, G., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3429-3467. [Link]

-

ChemRxiv. (2024). rNets: A standalone package to visualize reaction networks. [Link]

-

Chem-Master. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. [Link]

-

Graphviz. (2022). dot. [Link]

-

ResearchGate. (n.d.). Synthesis of acyl thiourea and guanidine derivatives. [Link]

-

ResearchGate. (n.d.). Classical guanidine synthesis. Guanidine core structure obtained by.... [Link]

-

ResearchGate. (n.d.). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. [Link]

-

INEOS OPEN. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents [mdpi.com]

- 4. Guanidine synthesis [organic-chemistry.org]

- 5. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Literature review on the discovery of aryl guanidine derivatives

An In-depth Technical Guide to the Discovery of Aryl Guanidine Derivatives

Abstract

The guanidinium group, characterized by its planar, Y-shaped arrangement of nitrogen atoms around a central carbon, is a cornerstone of medicinal chemistry. Its inherent basicity (pKa ≈ 13.5), which ensures it remains protonated at physiological pH, combined with its ability to form multiple hydrogen bonds and engage in electrostatic interactions, makes it a "privileged scaffold" in drug design.[1][2] When appended to an aryl system, the resulting aryl guanidine derivatives exhibit a vast spectrum of pharmacological activities, targeting a diverse array of biological macromolecules. This guide provides a comprehensive overview of the discovery, synthesis, and application of aryl guanidine derivatives, offering field-proven insights for researchers and drug development professionals. We will explore the causality behind synthetic strategies, delve into the mechanisms of action that drive their therapeutic effects, and provide detailed protocols for their preparation and evaluation.

The Guanidinium Group: A Privileged Scaffold in Molecular Recognition

The significance of the guanidine moiety in drug design stems from its unique capacity for non-covalent interactions.[1] At physiological pH, the positive charge is delocalized across the three nitrogen atoms, allowing the guanidinium cation to act as a potent hydrogen bond donor and engage in charge pairing and cation-π interactions with anionic groups like carboxylates and phosphates found in biological targets.[1] This interaction pattern is fundamental to molecular recognition and underpins the pharmacological adaptability of these compounds.[1] From naturally occurring compounds to blockbuster drugs, the guanidine group is a recurring motif, found in antihypertensives, antidiabetics like Metformin, antivirals, and anticancer agents.[3][4] The introduction of an aryl substituent provides a scaffold for tuning lipophilicity, modulating electronic properties, and introducing vectors for further functionalization, thereby enabling the generation of vast chemical libraries with diverse biological activities.

Synthetic Strategies: From Classical to Modern Approaches

The construction of the aryl guanidine core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, the nature of the starting materials, and the required scale of the synthesis.

Guanylation of Arylamines

The most direct method involves the reaction of an aniline derivative with a guanylating agent. This approach is highly versatile and widely employed.

-

Classical Reagents: Reagents like cyanamide or S-methylisothiourea have historically been used. However, these often require harsh reaction conditions.

-

Modern Reagents: The development of protected guanylating agents has significantly improved the efficiency and scope of this transformation. A common strategy involves using N,N'-di-Boc-S-methylisothiourea in the presence of a promoter like mercuric chloride (HgCl₂) or Mukaiyama's reagent.[5] This method proceeds under milder conditions and is compatible with a wider range of functional groups. Another approach involves the desulfurization of a pre-formed aryl thiourea, followed by the addition of an amine.[1]

The general workflow for the synthesis of aryl guanidines provides a clear path from starting materials to the final product.

Caption: General synthetic workflow for aryl guanidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions